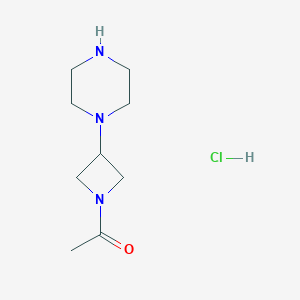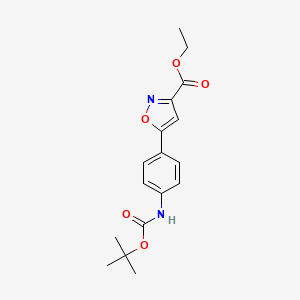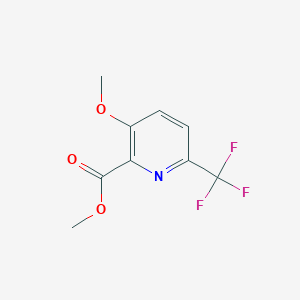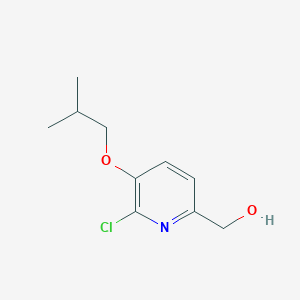
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
Übersicht
Beschreibung
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, commonly referred to as PEPE-HCl, is an organic compound and a derivative of piperazine. It is a white crystalline solid which is soluble in water and ethanol. PEPE-HCl is a versatile compound that is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Azole-containing Piperazine Derivatives : Azole-containing piperazine derivatives, including those related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have demonstrated notable antibacterial and antifungal activities in vitro, showing potential as broad-spectrum antimicrobials (Gan, Fang, & Zhou, 2010).
Antipsychotic Potential
- Aryl Piperazine-Ethanone Derivatives : Certain derivatives, closely related to the compound , have shown significant anti-dopaminergic and anti-serotonergic activity, indicating potential use in antipsychotic treatments (Bhosale et al., 2014).
Anticancer Activities
- Triazine Derivatives with Piperazine Amide Moiety : 1,2,4-Triazine derivatives bearing piperazine amide moieties, similar in structure to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have shown promising anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
Chemical Synthesis and Transformation
- Synthesis of Functionalized Piperazines : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from compounds like 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have been synthesized and transformed into functionalized piperazines, highlighting their role in chemical synthesis (Dekeukeleire et al., 2012).
Analgesic and Anti-inflammatory Activities
- Benzoxazolinone-Substituted Piperazine Derivatives : Derivatives of benzoxazolinone and piperazine have exhibited significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in pain management and inflammation control (Palaska et al., 1993).
Eigenschaften
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVFNUOSIRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)









![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)


